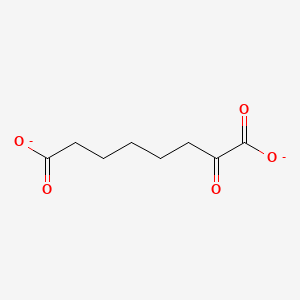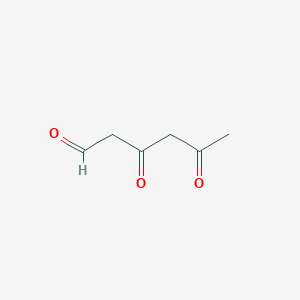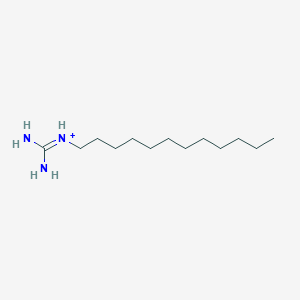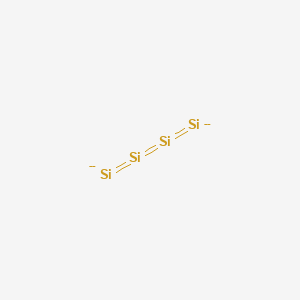
Tetrasilicide(4-)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetrasilicide(4-) is an elemental silicon.
Wissenschaftliche Forschungsanwendungen
Photoactivated Insecticidal Activity : Tetraethynylsilanes, related to tetrasilicide(4-), have been shown to possess photoactivated insecticidal activities. One compound demonstrated a significant increase in activity when exposed to UV light, indicating potential as a new photoactivated insecticide lead (Shao et al., 2010).
Hydrogen Selective Ceramic Membranes : Modified Vycor glass membranes, including a form created through chemical vapor deposition of tetraethylorthosilicate (TEOS), which is a variant of tetrasilicide(4-), exhibited 100% hydrogen selectivities and were stable under hydrothermal stresses. This suggests its use in applications like dry reforming of methane (Prabhu & Oyama, 2000).
Thin Film Growth for Electronics : The reaction of tetrakis(dimethylamido)titanium with ammonia on various surfaces, including titanium disilicide, is studied for the growth of titanium nitride thin films. This research is relevant to the electronics industry, especially in the manufacturing of components like semiconductors (Dubois, Zegarski, & Girolami, 1992).
Fluorinated Amorphous Silicon Carbide Films : A study on the deposition of fluorinated amorphous silicon carbide thin films using tetramethylsilane, closely related to tetrasilicide(4-), indicates applications in enhancing the properties of films used in various technologies (Kim & Lee, 1994).
Silicon-Silicon Double Bond Chemistry : The synthesis of tetramesityldisilene, a compound containing a silicon-silicon double bond, opens avenues in organosilicon chemistry, relevant for materials science and synthetic chemistry (West, Fink, & Michl, 1981).
Materials Science Tetrahedron : The concept of the materials science tetrahedron, which includes tetrasilicide(4-) related compounds, provides a framework for understanding the interdependencies of structure, properties, performance, and processing in pharmaceutical materials science (Sun, 2009).
Nanosilica-Additioned TEOS for Heritage Structures : The use of nanosilica or nanolime with TEOS for consolidating cementitious materials in heritage structures highlights the role of such compounds in cultural heritage preservation (Barberena-Fernández, Blanco-Varela, & Carmona-Quiroga, 2019).
Cotton Fabric Flame Retardancy : Research on tetraethyl piperazine-1,4-diyldiphosphonate (TEPP) for flame retardant applications on cotton fabric, with a focus on thermal decomposition reactions, demonstrates potential safety applications in textiles (Nguyen et al., 2014).
Silica Aerogel Properties : Studies on superhydrophobic silica aerogels, synthesized using tetraethoxysilane (TEOS), reveal rapid gelation times and potential applications in various fields due to their unique physical properties (Nadargi, Kalesh, & Rao, 2009).
Eigenschaften
Molekularformel |
Si4-4 |
|---|---|
Molekulargewicht |
112.34 g/mol |
InChI |
InChI=1S/Si4/c1-3-4-2/q-4 |
InChI-Schlüssel |
DWUJRTRZNSKEEU-UHFFFAOYSA-N |
Kanonische SMILES |
[Si-2]=[Si]=[Si]=[Si-2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



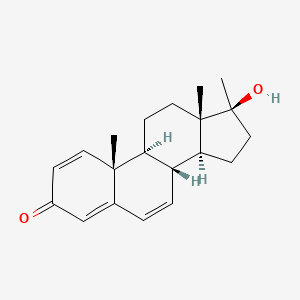
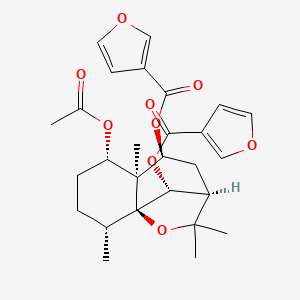


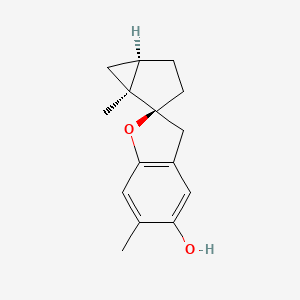


![(4R,4aS,12bS)-3-(cyclopropylmethyl)-7-iodo-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,9-diol](/img/structure/B1258546.png)
![(8S,9S,10R,13S,14S)-11,17-dihydroxy-6,10,13-trimethyl-17-prop-1-ynyl-9,11,12,14,15,16-hexahydro-8H-cyclopenta[a]phenanthren-3-one](/img/structure/B1258548.png)
